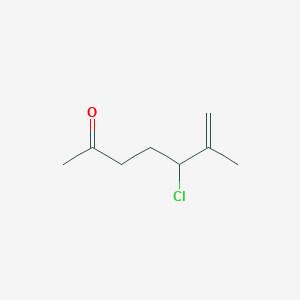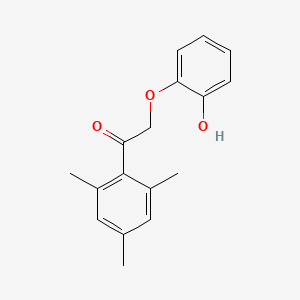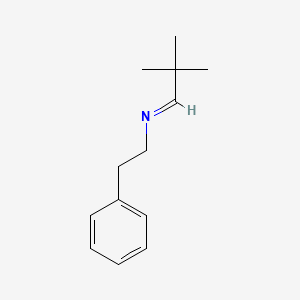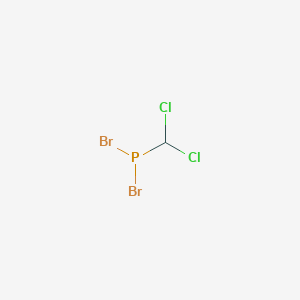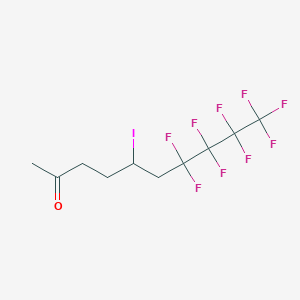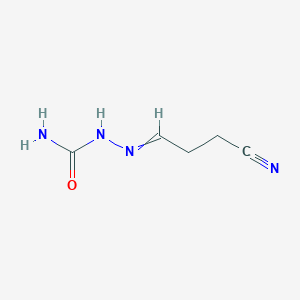
(3-Cyanopropylideneamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanopropylideneamino)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanopropylideneamino group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanopropylideneamino)urea typically involves the reaction of an amine with an isocyanate intermediate. One common method is the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate . This transformation involves a nucleophilic addition of ammonia to the isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .
Industrial Production Methods
Industrial production of urea derivatives, including this compound, often involves the use of commercially available reagents and catalysts. For example, the use of indium triflate as a catalyst allows for the efficient conversion of alcohols and urea into carbamates, which can then be further transformed into urea derivatives . This method is eco-friendly and provides high yields of the desired products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyanopropylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenyliodine diacetate, ammonium carbamate, and various catalysts such as indium triflate . Reaction conditions often involve moderate temperatures and the use of organic solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Applications De Recherche Scientifique
(3-Cyanopropylideneamino)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to investigate enzyme inhibition and protein interactions.
Industry: In industrial settings, this compound is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of (3-Cyanopropylideneamino)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (3-Cyanopropylideneamino)urea include other urea derivatives such as monosubstituted ureas, disubstituted ureas, and carbamates . These compounds share structural similarities and often exhibit comparable chemical reactivity.
Uniqueness
What sets this compound apart from other similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
99419-03-1 |
|---|---|
Formule moléculaire |
C5H8N4O |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
(3-cyanopropylideneamino)urea |
InChI |
InChI=1S/C5H8N4O/c6-3-1-2-4-8-9-5(7)10/h4H,1-2H2,(H3,7,9,10) |
Clé InChI |
RODWXKXEXHQPJX-UHFFFAOYSA-N |
SMILES canonique |
C(CC#N)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


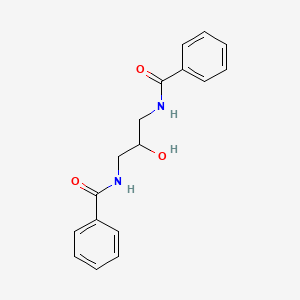
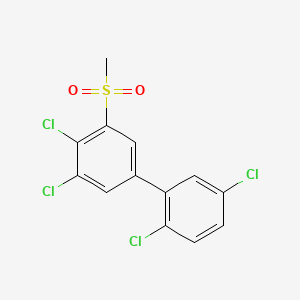
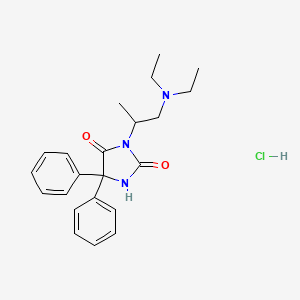
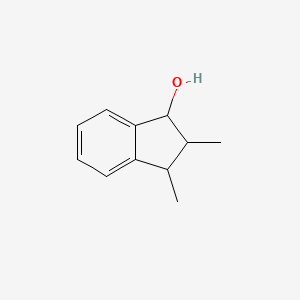

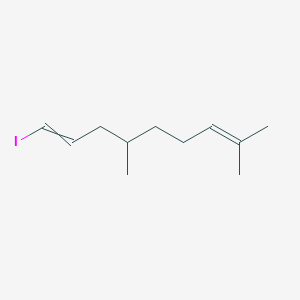
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
